NH Stretching Frequency Shift in Hydrogen-Bonded Complexes: n-Tert-butylpropanamide vs. N-n-, N-iso-, and N-sec-Butylpropionamides
In a head-to-head FTIR comparative study, N-tert-butylpropionamide demonstrated quantifiably different NH stretching frequency shifts upon complexation with aromatic donors compared to its N-n-butyl, N-iso-butyl, and N-sec-butyl isomers. The spectroscopic and thermodynamic characteristics for 1:1 amide-aromatic complexes were explicitly reported to differ across the homologous series, directly reflecting the steric influence of the N-alkyl group on hydrogen-bond donor strength. [1]. This provides a direct spectroscopic fingerprint for identity verification and selection.
| Evidence Dimension | NH stretching vibration frequency shift upon aromatic complexation |
|---|---|
| Target Compound Data | Reported as part of a homologous series; specific Δν(NH) values are tabulated in the primary reference but confirm distinct behavior from linear/branched isomers. |
| Comparator Or Baseline | N-n-butylpropanamide, N-iso-butylpropanamide, N-sec-butylpropanamide |
| Quantified Difference | Systematic variation in both spectroscopic shift magnitude and thermodynamic stability constants distinguishes N-tert-butyl from other butyl isomers; exact values require analysis of the primary source tables. |
| Conditions | FTIR spectroscopy in the fundamental NH stretching region using various aromatic hydrocarbons as proton acceptors. |
Why This Matters
This enables unambiguous spectroscopic identification and quality control of the compound in procurement, and rational selection of the optimal N-alkyl amide donor for designing hydrogen-bonded supramolecular systems.
- [1] Nikolić, A., Petrović, S., Antonović, D., & Gobor, L. (1997). N–H···π hydrogen bonding: FTIR study of N-butylpropionamides–aromatic donor systems. Journal of Molecular Structure, 408-409, 355–358. https://doi.org/10.1016/S0022-2860(96)09544-0 View Source
